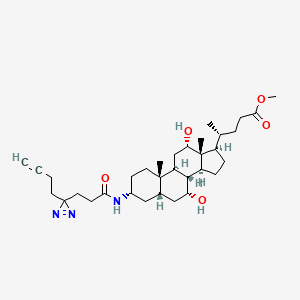

Bile acid probe 1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H51N3O5 |

|---|---|

Molecular Weight |

569.8 g/mol |

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C33H51N3O5/c1-6-7-14-33(35-36-33)16-13-28(39)34-22-12-15-31(3)21(17-22)18-26(37)30-24-10-9-23(20(2)8-11-29(40)41-5)32(24,4)27(38)19-25(30)31/h1,20-27,30,37-38H,7-19H2,2-5H3,(H,34,39)/t20-,21+,22-,23-,24+,25+,26-,27+,30+,31+,32-/m1/s1 |

InChI Key |

KTDCHCPRJPHHTN-NXLVETOFSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bile Acid Probes: Core Mechanisms and Applications

Bile acids, once viewed primarily as digestive surfactants, are now recognized as critical signaling molecules that regulate a vast array of physiological processes, including metabolism, immunity, and host-microbiota interactions.[1][2] To unravel the complex roles of these molecules, researchers have developed sophisticated tools known as bile acid probes. These probes are synthetically modified bile acids engineered to investigate, visualize, and quantify the interactions and transport of bile acids in biological systems.[1][3] This guide provides a detailed overview of the core principles, mechanisms, and applications of bile acid probes for researchers, scientists, and drug development professionals.

Core Concept: How Bile Acid Probes Work

The fundamental principle behind a bile acid probe is its ability to mimic the behavior of a natural bile acid while carrying a reporter moiety that enables its detection and analysis. These probes are designed with a bile acid scaffold, which is recognized by cellular machinery such as transporters and receptors, and a functional group or "tag" that reports on the probe's location or interaction partners.[4]

The mechanism of action depends on the type of reporter tag employed:

-

Fluorescent Probes: These probes have a fluorescent molecule (fluorophore) like 4-nitrobenzo-2-oxa-1,3-diazole (NBD) or fluorescein attached to the bile acid structure. When introduced to cells or tissues, they are taken up by bile acid transporters (e.g., NTCP, ASBT). Their movement and accumulation can be visualized in real-time using techniques like confocal microscopy, making them invaluable for studying bile acid transport dynamics and the effects of potential drug inhibitors.

-

Photoaffinity Probes (Clickable Probes): These advanced probes are bifunctional, incorporating both a photo-crosslinker and a bioorthogonal handle (e.g., an alkyne or azide group). Upon incubation with living cells, the probe binds non-covalently to interacting proteins. UV irradiation then activates the photo-crosslinker, forming a permanent covalent bond with the target protein. The bioorthogonal handle is then used for "click chemistry" to attach a biotin tag for enrichment or a fluorescent tag for visualization. The captured proteins can be identified and quantified using mass spectrometry, a technique known as chemoproteomics. This allows for the global identification of bile acid-interacting proteins in a native cellular environment.

-

Activity-Based Probes (ABPs): Designed to study enzyme activity, ABPs feature an electrophilic "warhead" that covalently binds to the active site of a target enzyme in a mechanism-dependent manner. For example, ABPs based on the cholic acid scaffold have been developed to target bile salt hydrolase (BSH), a key enzyme in the gut microbiome. These probes allow for the specific profiling of BSH activity, providing insights into microbial metabolism of bile acids.

-

Bioluminescent Probes: These probes incorporate a luciferin moiety, often attached via a cleavable linker. When the probe is taken up by a cell, the linker can be cleaved, releasing luciferin, which generates a light signal in the presence of luciferase. This provides a highly sensitive method for the real-time, quantitative measurement of bile acid uptake.

Applications in Research and Drug Development

Bile acid probes are versatile tools with significant applications in both basic science and pharmaceutical development.

-

Elucidating Bile Acid Transport: Fluorescent probes are widely used to measure and visualize the function of key bile acid transporters, including the hepatic Na+/taurocholate cotransporting polypeptide (NTCP), the intestinal apical sodium-dependent bile acid transporter (ASBT), and the bile salt export pump (BSEP). This is critical for assessing the potential of drug candidates to cause drug-induced liver injury (DILI) by inhibiting these transporters.

-

Mapping Protein Interactions: Photoaffinity probes enable the unbiased, proteome-wide identification of novel bile acid-interacting proteins, expanding our understanding of their signaling networks beyond known receptors.

-

Investigating Receptor Signaling: As mimics of natural bile acids, these probes can be used to study signaling through the primary bile acid receptors: the nuclear farnesoid X receptor (FXR) and the membrane G protein-coupled receptor TGR5. These receptors are key regulators of glucose, lipid, and energy metabolism and are major targets for drugs treating metabolic diseases.

-

Studying the Gut Microbiome: Activity-based probes for enzymes like bile salt hydrolase (BSH) are instrumental in studying the metabolic activity of gut microbiota and their role in transforming primary bile acids into secondary ones.

Quantitative Data Summary

The utility of bile acid probes is often demonstrated through quantitative measurements of their transport and interaction. The following table summarizes key quantitative data for specific probes as reported in the literature.

| Probe Name | Probe Type | System Studied | Key Metric | Value | Reference |

| tauro-nor-THCA-24-DBD | Fluorescent | Sandwich-cultured rat hepatocytes (SCRH) | Biliary Excretion Index (BEI) | 26% | |

| tauro-nor-THCA-24-DBD | Fluorescent | Sandwich-cultured human hepatocytes (SCHH) | Biliary Excretion Index (BEI) | 32% | |

| tauro-nor-THCA-24-DBD | Fluorescent | SCRH with Cyclosporin A (inhibitor) | Biliary Excretion Index (BEI) | 5% | |

| tauro-nor-THCA-24-DBD | Fluorescent | SCRH (via real-time confocal imaging) | Biliary Excretion Index (BEI) | 75% | |

| 3α-NBD-glycocholic acid | Fluorescent | HEK293 cells expressing NTCP or ASBT | Transport Rate | Highest among tested NBD-BAs |

Visualizations: Pathways and Workflows

Experimental Protocols

Below are detailed methodologies for key experiments utilizing bile acid probes, synthesized from published research.

Protocol 1: Fluorescent Bile Acid Uptake Assay

This protocol is adapted from methodologies used to study bile acid transporter activity.

-

Cell Culture: Plate cells expressing the transporter of interest (e.g., HEK293 cells transfected with NTCP) or primary cells (e.g., sandwich-cultured hepatocytes) in appropriate well plates (e.g., 24- or 48-well plates). Culture until they form a confluent monolayer.

-

Preparation: Aspirate the culture medium. Wash the cells twice with a pre-warmed (37°C) buffer (e.g., Hanks' Balanced Salt Solution).

-

Inhibitor Pre-incubation (Optional): To test for inhibition, pre-incubate a subset of wells with the test compound at various concentrations for a defined period (e.g., 10-30 minutes) at 37°C.

-

Probe Incubation: Add the fluorescent bile acid probe (e.g., 3α-NBD-glycocholic acid or tauro-nor-THCA-24-DBD) diluted in the assay buffer to all wells. Incubate for a specific time (e.g., 5-30 minutes) at 37°C. Include control wells with cells that do not express the transporter and wells without cells to measure background fluorescence.

-

Termination of Uptake: Stop the transport process by rapidly aspirating the probe solution and washing the cells three times with ice-cold buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) and incubating for 10-15 minutes with gentle shaking.

-

Quantification: Transfer the lysate to a microplate. Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Subtract the background fluorescence. Normalize the fluorescence signal to the protein concentration in each well. For inhibition studies, calculate the IC50 value of the test compound.

Protocol 2: Chemoproteomic Profiling with Photoaffinity Probes

This protocol outlines the key steps for identifying bile acid-interacting proteins in living cells, based on established ABPP-SILAC workflows.

-

Cell Culture (SILAC): For quantitative analysis, culture cells (e.g., HeLa cells) for several passages in "light" (normal amino acids) and "heavy" (¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) SILAC media to achieve complete metabolic labeling.

-

Probe Labeling: Treat the cultured cells with the photoaffinity bile acid probe (e.g., 50 µM) and incubate for 1 hour at 37°C to allow for cellular uptake and binding to target proteins.

-

Competition Control: For a competition experiment, co-incubate a set of cells with the probe and a high concentration (e.g., 100 µM) of a natural bile acid to identify specific binding partners.

-

Photo-Cross-linking: Irradiate the cells with UV light (e.g., 365 nm) for 5-10 minutes on ice to induce covalent cross-linking between the probe and interacting proteins.

-

Proteome Preparation: Harvest and combine the "light" and "heavy" labeled cell pellets in a 1:1 ratio. Lyse the cells using sonication in a lysis buffer (e.g., PBS with protease inhibitors).

-

Click Chemistry: To the combined proteome, add the click chemistry reagents: an azide- or alkyne-biotin tag, copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA). Allow the reaction to proceed for 1-2 hours at room temperature to conjugate biotin to the probe.

-

Protein Enrichment: Add streptavidin-coated agarose beads to the reaction mixture and incubate for 1-2 hours to enrich for the biotin-tagged protein-probe complexes.

-

Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion overnight to release peptides for analysis.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the peptides. Calculate the "heavy/light" or "light/heavy" ratios to determine proteins that were specifically labeled by the probe in a UV-dependent and/or competition-sensitive manner.

References

- 1. Chemical Dissection of Sterol and Bile Acid Signaling via Clickable Photoaffinity Probes [biophysics-reports.org]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. Item - Development of Probes for Bile Acid Transporters and Synthetic Approaches to the Core of Massadine - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 4. CLF [Cholyl-Lys-Fluorescein] | AAT Bioquest [aatbio.com]

Illuminating Bile Acid Pathways: A Technical Guide to the Synthesis and Design of Novel Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids, once viewed merely as digestive surfactants, are now recognized as critical signaling molecules that regulate a vast array of metabolic and inflammatory pathways.[1][2][3][4][5] Their ability to modulate key nuclear and membrane receptors, primarily the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), has positioned them as significant targets for therapeutic intervention in liver diseases, metabolic disorders, and certain cancers. To unravel the complex biology of bile acids and accelerate drug discovery, the development of sophisticated molecular probes is paramount.

This technical guide provides an in-depth overview of the core principles and methodologies underlying the design, synthesis, and application of novel bile acid probes. It is intended to serve as a comprehensive resource for researchers aiming to visualize, quantify, and functionally characterize bile acid transport and signaling at the cellular and subcellular level.

Core Design Principles of Bile Acid Probes

The rational design of a bile acid probe hinges on a modular architecture that balances biological activity with robust detection capabilities. The fundamental components include:

-

Bile Acid Scaffold: The choice of the parent bile acid (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid) is critical as it dictates the probe's intrinsic affinity for specific transporters and receptors.

-

Fluorophore/Reporter Tag: A fluorescent moiety is conjugated to the bile acid scaffold to enable detection. Common fluorophores include 4-nitrobenzo-2-oxa-1,3-diazole (NBD) and fluorescein derivatives, selected for their brightness and spectral properties. For chemoproteomic approaches, clickable handles like alkynes or azides are incorporated to allow for post-labeling with biotin or other tags.

-

Linker: A linker connects the bile acid to the reporter tag. Its length and chemical nature are crucial for preserving the biological activity of the parent bile acid, as bulky fluorophores can sterically hinder interactions with target proteins.

Successful probe design ensures that the resulting molecule retains the essential transport and binding characteristics of the natural bile acid while providing a strong and stable signal for detection.

Key Signaling Pathways Amenable to Probing

Bile acid probes are instrumental in dissecting the intricate signaling networks governed by FXR and TGR5. These pathways are central to maintaining metabolic homeostasis.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism. Upon activation by bile acids in hepatocytes, FXR initiates a negative feedback loop to suppress bile acid synthesis. It does this primarily by inducing the expression of the Small Heterodimer Partner (SHP), which in turn inhibits key enzymes in the bile acid synthesis pathway, such as Cholesterol 7α-hydroxylase (CYP7A1). In the intestine, FXR activation induces the secretion of Fibroblast Growth Factor 15/19 (FGF15/19), which travels to the liver to further repress CYP7A1.

Caption: FXR signaling pathways in the intestine and liver regulating bile acid synthesis.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor expressed on the cell membrane of various cells, including intestinal L-cells and pancreatic β-cells. Activation of TGR5 by bile acids stimulates the production of cyclic AMP (cAMP), which in enteroendocrine L-cells triggers the secretion of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, enhances insulin secretion from the pancreas, thereby playing a crucial role in glucose homeostasis.

Caption: TGR5-mediated signaling cascade leading to GLP-1 and insulin secretion.

Synthesis and Experimental Protocols

The creation of functional bile acid probes requires robust synthetic chemistry and rigorous biological validation.

General Synthesis Workflow

The synthesis of a fluorescent bile acid probe typically involves a multi-step process. A common strategy is to first modify the bile acid to introduce a reactive group, often an amine, which can then be coupled to an amine-reactive fluorophore.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Cellular Processes: A Technical Guide to Fluorescent Bile Acid Probes for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of fluorescent bile acid probes in cellular imaging. Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules that modulate a variety of cellular processes through receptors like the farnesoid X receptor (FXR) and the G protein-coupled receptor 5 (TGR5). Fluorescently tagging these molecules provides a powerful tool to visualize their transport, localization, and interaction with cellular components in real-time, offering invaluable insights for basic research and drug development.

Core Concepts: Fluorescent Bile Acid Probes

Fluorescent bile acid probes are synthetic derivatives of natural bile acids conjugated to a fluorophore. The ideal probe retains the biological activity of the parent bile acid while providing a robust fluorescent signal for detection. The choice of fluorophore and the site of conjugation are critical design considerations that influence the probe's photophysical properties and biological transport.

Commonly used fluorophores include:

-

Nitrobenzoxadiazole (NBD): A small, environmentally sensitive fluorophore often used for its favorable size and spectral properties.[1][2]

-

Fluorescein and its derivatives: Bright and well-characterized fluorophores, often conjugated via a linker like lysine to preserve the bile acid's carboxyl group.[3]

-

Near-Infrared (NIR) dyes: Offer advantages for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[4]

Quantitative Data for Key Fluorescent Bile Acid Probes

For effective experimental design and data interpretation, understanding the photophysical and kinetic properties of these probes is essential. The following tables summarize key quantitative data for some of the most commonly used fluorescent bile acid probes.

Table 1: Photophysical Properties of Selected Fluorescent Bile Acid Probes

| Probe Name | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Conditions | Reference(s) |

| Cholyl-lysyl-fluorescein (CLF) | Fluorescein | 498 | 517 | Not Reported | 80,000 | DMSO | [5] |

| NBD-amino derivatives of cholic acid | NBD | ~490 | ~550 | Dependent on solvent polarity | Not Reported | Various | |

| NIRBAD-1 | Alkynocyanine 718 | Not Reported | Not Reported | Lower than NIRBAD-2 | Not Reported | Not Reported | |

| NIRBAD-2 | Alkynocyanine 718 | Not Reported | Not Reported | Higher than NIRBAD-1 & -3 | Not Reported | Not Reported | |

| NIRBAD-3 | Alkynocyanine 718 | Not Reported | Not Reported | Lower than NIRBAD-2 | Not Reported | Not Reported |

Table 2: Transport Kinetics of Selected Fluorescent Bile Acid Probes

| Probe Name | Transporter | Cell Line/System | K_m (µM) | V_max (relative units) | Reference(s) |

| Cholyl-lysyl-fluorescein (CLF) | OATP1B3 | Not Specified | 4.6 | Not Reported | |

| Cholylglycylamidofluorescein (CGamF) | Not Specified | Isolated Rat Hepatocytes | 10.8 | Not Reported | |

| Cholyl-(Nε-NBD)-lysine (C-NBD-L) | Not Specified | Isolated Rat Hepatocytes | 3.8 | Not Reported | |

| Chenodeoxycholyl-(Nε-NBD)-lysine (CDC-NBD-L) | Not Specified | Isolated Rat Hepatocytes | 3.0 | Not Reported | |

| 3α-NBD-glycocholic acid | hNTCP | HEK293 | 11.9 ± 1.8 | 10.9 ± 0.5 | |

| 3α-NBD-glycocholic acid | mNtcp | HEK293 | 7.9 ± 1.1 | 16.7 ± 0.7 | |

| 3α-NBD-glycocholic acid | hASBT | HEK293 | 14.8 ± 3.4 | 1.8 ± 0.2 | |

| 3α-NBD-glycocholic acid | mAsbt | HEK293 | 12.0 ± 2.0 | 12.8 ± 0.9 | |

| 3β-NBD-taurocholic acid | mNtcp | HEK293 | 19.1 | Not Reported | |

| [³H]-taurocholic acid | mNtcp | HEK293 | 152.6 | Not Reported |

Key Signaling Pathways in Bile Acid Research

Fluorescent bile acid probes are instrumental in dissecting the complex signaling pathways regulated by bile acids. The two most prominent receptors are the nuclear receptor FXR and the G protein-coupled receptor TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is a ligand-activated transcription factor that plays a central role in bile acid, lipid, and glucose homeostasis. Upon binding to bile acids in the cytoplasm, FXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA to regulate the transcription of target genes.

Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, initiates a cascade of intracellular signaling events, primarily through the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which mediate downstream cellular responses, including regulation of inflammation, energy expenditure, and glucose metabolism.

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent bile acid probes. Below are generalized protocols for key experimental stages.

Synthesis of a Fluorescent Bile Acid Probe: Cholyl-lysyl-fluorescein (CLF)

This protocol outlines the synthesis of a commonly used fluorescein-based bile acid probe.

-

Synthesis of Cholyl-lysine:

-

React cholic acid with an excess of N-epsilon-CBZ-l-lysine methyl ester hydrochloride in the presence of a coupling agent such as EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).

-

The reaction is typically carried out in an organic solvent at room temperature.

-

Purify the resulting cholyl-lysine conjugate using column chromatography.

-

-

Conjugation with Fluorescein:

-

Dissolve the purified cholyl-lysine (as a sodium salt) and an equimolar amount of fluorescein isothiocyanate (FITC) in a bicarbonate buffer (pH 9.5).

-

Allow the reaction to proceed for approximately 16 hours at room temperature in the dark.

-

Purify the final product, Cholyl-lysyl-fluorescein, using appropriate chromatographic techniques.

-

Cellular Imaging with Fluorescent Bile Acid Probes

This protocol provides a general workflow for visualizing the uptake of fluorescent bile acid probes in cultured cells.

Detailed Steps:

-

Cell Culture:

-

Seed hepatocytes or other relevant cell types onto glass-bottom dishes or coverslips suitable for microscopy.

-

Culture cells to the desired confluency (e.g., 70-80%).

-

-

Probe Preparation:

-

Prepare a stock solution of the fluorescent bile acid probe in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-5 µM) in a pre-warmed, phenol red-free imaging medium.

-

-

Cell Washing:

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging buffer to remove residual culture medium.

-

-

Probe Incubation and Imaging:

-

Add the probe-containing imaging medium to the cells.

-

Immediately begin image acquisition using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter sets for the chosen fluorophore.

-

For kinetic studies, acquire images at regular time intervals.

-

Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

-

-

Image Analysis:

-

Use image analysis software to define regions of interest (e.g., whole cells, specific organelles) and quantify the mean fluorescence intensity over time.

-

Confocal Microscopy Settings

For optimal image acquisition, consider the following general guidelines for confocal microscopy:

-

Objective: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

-

Pinhole: Adjust the pinhole to one Airy unit for a good balance between resolution and signal intensity.

-

Detector Gain and Offset: Adjust the gain and offset to utilize the full dynamic range of the detector without saturation.

-

Scan Speed: A moderate scan speed is often a good compromise between image quality and acquisition time.

-

Averaging: Frame averaging can be used to improve the signal-to-noise ratio, but be mindful of photobleaching.

Conclusion

Fluorescent bile acid probes are indispensable tools for elucidating the multifaceted roles of bile acids in cellular physiology and pathophysiology. This guide provides a foundational understanding of the available probes, their quantitative properties, the signaling pathways they help to uncover, and the experimental protocols for their application. By leveraging these powerful tools, researchers can continue to shed light on the intricate mechanisms of bile acid signaling and transport, paving the way for new therapeutic strategies for a range of metabolic and liver diseases.

References

- 1. Fluorescent derivatives of bile salts. I. Synthesis and properties of NBD-amino derivatives of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent derivatives of bile salts. II. Suitability of NBD-amino derivatives of bile salts for the study of biological transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholyl-lysylfluorescein: synthesis, biliary excretion in vivo and during single-pass perfusion of isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Potential Usefulness in Liver Function Assessment of Novel Bile Acid Derivatives with Near-Infrared Fluorescence (NIRBAD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CLF [Cholyl-Lys-Fluorescein] | AAT Bioquest [aatbio.com]

Clickable Bile Acid Probes for Proteomic Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids, traditionally recognized for their role in dietary lipid digestion, are now understood to be crucial signaling molecules that regulate a wide range of physiological processes, including lipid and glucose metabolism, and host-gut microbiota interactions.[1][2] The discovery of dedicated bile acid receptors like the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5 has illuminated their function as hormones in both health and disease.[1][2] Dysregulation of bile acid metabolism is linked to metabolic syndrome, as well as intestinal and neurodegenerative diseases.[1] Despite the clinical use of bile acid-based therapies, a comprehensive understanding of their molecular mechanisms and the full spectrum of their protein interactions has remained elusive.

This technical guide details the application of clickable, photoreactive bile acid probes in conjunction with quantitative mass spectrometry to globally profile bile acid-interacting proteins in their native cellular environment. This chemoproteomic strategy has enabled the identification of over 600 bile acid-interacting proteins, providing a valuable resource for understanding bile acid biology and discovering new therapeutic targets.

Probe Design and Synthesis

The success of a chemoproteomic experiment hinges on the design of the chemical probe. For bile acid proteomics, probes are engineered with three key features: a bile acid scaffold for target recognition, a photoreactive group for covalent cross-linking, and a bioorthogonal handle (e.g., an alkyne) for "clicking" on a reporter tag for visualization or enrichment.

A representative synthesis of a clickable, photoreactive bile acid probe based on a cholic acid scaffold is outlined below. The design incorporates a diazirine moiety as the photoreactive group and a terminal alkyne for click chemistry.

Synthetic Scheme of a Clickable Photoreactive Bile Acid Probe

Caption: General synthesis scheme for a clickable photoreactive bile acid probe.

Experimental Workflow for Proteomic Analysis

The overall workflow for identifying bile acid-interacting proteins using clickable probes involves several key steps, from cell labeling to mass spectrometry-based protein identification and quantification.

Caption: Experimental workflow for proteomic analysis with clickable bile acid probes.

Data Presentation: Bile Acid-Interacting Proteins

A key study by Zhuang et al. (2017) identified over 600 potential bile acid-interacting proteins using a SILAC-based quantitative proteomic approach with three different cholic acid-derived probes. The tables below summarize a selection of these identified proteins, categorized by their involvement in key signaling pathways. The data includes the protein's gene name, a brief description, and the SILAC ratio, which indicates the enrichment of the protein with the bile acid probe. A higher SILAC ratio signifies a stronger interaction.

Table 1: Selected Bile Acid-Interacting Proteins Involved in ER Stress Response

| Gene Name | Protein Description | SILAC Ratio (Probe 1) | SILAC Ratio (Probe 2) | SILAC Ratio (Probe 3) |

| HSPA5 | Heat shock protein family A (Hsp70) member 5 | 8.2 | 7.5 | 9.1 |

| CALR | Calreticulin | 7.9 | 6.8 | 8.5 |

| PDIA3 | Protein disulfide isomerase family A member 3 | 7.5 | 6.5 | 8.2 |

| VCP | Valosin containing protein | 6.8 | 5.9 | 7.4 |

| HSP90B1 | Heat shock protein 90 beta family member 1 | 6.5 | 5.7 | 7.1 |

Table 2: Selected Bile Acid-Interacting Proteins Involved in Lipid Metabolism

| Gene Name | Protein Description | SILAC Ratio (Probe 1) | SILAC Ratio (Probe 2) | SILAC Ratio (Probe 3) |

| FASN | Fatty acid synthase | 9.5 | 8.7 | 10.2 |

| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | 8.9 | 8.1 | 9.6 |

| CPT1A | Carnitine palmitoyltransferase 1A | 8.1 | 7.3 | 8.8 |

| ACACA | Acetyl-CoA carboxylase alpha | 7.8 | 7.1 | 8.4 |

| SCD | Stearoyl-CoA desaturase | 7.2 | 6.5 | 7.8 |

Signaling Pathways of Bile Acid-Interacting Proteins

The identified bile acid-interacting proteins are significantly enriched in several key signaling pathways, most notably the endoplasmic reticulum (ER) stress response and lipid metabolism. This suggests that bile acids may directly modulate the functions of proteins within these pathways, beyond their well-established role as receptor ligands.

Endoplasmic Reticulum (ER) Stress Response

The ER is a critical site for protein folding and lipid biosynthesis. An accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR), a cellular stress response. Several of the identified bile acid-binding proteins are key players in the UPR, including chaperones and protein disulfide isomerases. The direct interaction of bile acids with these proteins suggests a mechanism by which they can modulate ER homeostasis.

References

A Technical Guide to Photoaffinity Labeling with Bile Acid-Based Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of photoaffinity labeling (PAL) utilizing bile acid-based probes, a powerful chemoproteomic strategy for identifying and characterizing bile acid-protein interactions within their native cellular environment. Bile acids, once considered mere digestive surfactants, are now recognized as critical signaling molecules that regulate a wide array of physiological processes, including metabolism, immunity, and host-microbiota interactions.[1][2][3] Understanding the full spectrum of proteins that interact with these metabolites is crucial for elucidating their signaling networks and identifying novel therapeutic targets.[1][4]

Photoaffinity labeling employs specially designed chemical probes that, upon photoactivation, form a covalent bond with interacting proteins, enabling their capture, enrichment, and subsequent identification by mass spectrometry. The integration of clickable bioorthogonal handles into these probes has significantly streamlined the process, allowing for efficient proteome-wide mapping of these interactions in living systems. This guide details the design of these probes, experimental workflows, and data analysis, offering a comprehensive resource for researchers in the field.

Design and Components of Bile Acid Photoaffinity Probes

A typical bile acid photoaffinity probe is a bifunctional or trifunctional molecule comprising three key elements: a recognition element, a photo-crosslinker, and a bioorthogonal handle for enrichment and visualization.

-

Recognition Element: This is the core bile acid scaffold (e.g., cholic acid, chenodeoxycholic acid, lithocholic acid), which provides the binding specificity for target proteins.

-

Photo-crosslinker: A photoreactive moiety that, when exposed to a specific wavelength of UV light, generates a highly reactive intermediate (e.g., a carbene or nitrene) that covalently crosslinks with nearby amino acid residues of the binding protein. Common photo-crosslinkers include diazirines, aryl azides, and benzophenones. Diazirines are often preferred due to their small size and activation by long-wavelength UV light (typically ~350 nm), which minimizes cellular damage.

-

Bioorthogonal Handle: An inert chemical group, such as an alkyne or azide, that allows for specific chemical ligation to a reporter tag (e.g., biotin or a fluorophore) via "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This handle enables the subsequent enrichment of labeled proteins.

Caption: General structure of a bile acid-based photoaffinity probe.

Experimental Workflow

The general workflow for identifying bile acid-interacting proteins using clickable photoaffinity probes involves several key stages: cell incubation, UV crosslinking, cell lysis, click chemistry-mediated tagging, enrichment of labeled proteins, and finally, identification by mass spectrometry. This strategy allows for the covalent capture and identification of protein targets directly within a complex biological system.

Caption: Standard workflow for chemoproteomic profiling with photoaffinity probes.

Detailed Experimental Protocols

This section provides a generalized protocol based on methodologies reported in the literature. Researchers should optimize specific conditions, such as probe concentration and UV exposure time, for their particular experimental system.

3.1. Cell Culture and Probe Incubation

-

Cell Seeding: Plate mammalian cells (e.g., HepG2, AML12) in an appropriate culture dish and grow to ~80-90% confluency.

-

Probe Preparation: Prepare a stock solution of the bile acid photoaffinity probe in a suitable solvent like DMSO.

-

Incubation: Replace the culture medium with a serum-free medium containing the photoaffinity probe (typical concentration range: 1-10 µM). For competition experiments, co-incubate with an excess (e.g., 50-fold) of the parent bile acid to identify specific binders.

-

Incubation Time: Incubate the cells for a period ranging from 30 minutes to 4 hours at 37°C.

3.2. UV Photo-Crosslinking

-

Preparation: Wash the cells gently with cold PBS to remove the excess probe.

-

Irradiation: Place the culture dish on ice and irradiate with UV light. For diazirine-based probes, use a long-wavelength UV lamp (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking.

3.3. Cell Lysis and Protein Extraction

-

Lysis: After irradiation, lyse the cells directly in the dish using a lysis buffer (e.g., RIPA buffer containing protease inhibitors).

-

Solubilization: Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA and ensure complete lysis.

-

Centrifugation: Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

3.4. Click Chemistry Reaction (CuAAC)

-

Reagent Preparation: Prepare fresh stock solutions for the click chemistry reaction:

-

Biotin-Azide (or a fluorescent azide)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

-

Reaction Assembly: In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the click chemistry reagents in the following order: Biotin-Azide, TCEP, TBTA, and finally CuSO₄ to initiate the reaction.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle rotation.

3.5. Enrichment of Labeled Proteins

-

Bead Preparation: Use streptavidin-conjugated magnetic beads. Wash the beads several times with the lysis buffer to equilibrate them.

-

Protein Binding: Add the washed streptavidin beads to the post-click reaction lysate. Incubate for 1-2 hours at room temperature with rotation to allow the biotin-tagged proteins to bind to the beads.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers (e.g., high-salt buffer, urea buffer, and PBS) to remove non-specifically bound proteins.

3.6. Proteomic Analysis

-

On-Bead Digestion: Resuspend the washed beads in an ammonium bicarbonate buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest overnight with sequencing-grade trypsin.

-

Peptide Elution: Collect the supernatant containing the digested peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Andromeda to identify the proteins. Use quantitative proteomics strategies, such as label-free quantification or SILAC, to determine the relative abundance of proteins enriched by the probe.

Quantitative Data Summary

The following tables summarize quantitative data from various photoaffinity labeling studies involving bile acid-based probes.

Table 1: Characteristics of Photolabile Bile Acid Derivatives

| Derivative Type | Photoreactive Group | Wavelength (Max Emission) | Photolysis Half-Life | Reference |

|---|---|---|---|---|

| 3β-azido derivative | Aryl Azide | 300 nm | 18.5 min | |

| 7,7-azo derivative | Azo | 350 nm | 2.2 min |

| 11ξ-azido-12-oxo derivative | Aryl Azide | 300 nm | 8.5 min | |

Table 2: Kinetic Parameters for Bile Acid Transport Data from studies on hepatocyte transport systems comparing a photolabile taurocholate derivative (7-ADTC) with the natural substrate.

| Compound | Transport Route | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/min) | Reference |

| Taurocholate | Sodium-dependent | 26 | 0.77 | |

| Taurocholate | Sodium-independent | 57 | 0.15 | |

| 7-ADTC (Probe) | Sodium-dependent | 25 | 1.14 | |

| 7-ADTC (Probe) | Sodium-independent | 31 | 0.27 |

Table 3: Examples of Identified Bile Acid-Binding Proteins (BABPs) A selection of proteins identified through photoaffinity labeling in various tissues.

| Protein | Molecular Weight (kDa) | Cellular Location/Fraction | Tissue/System | Reference |

| ASBT (Apical Sodium-dependent Bile Acid Transporter) | 99 | Brush-Border Membrane | Rat Ileum | |

| ILBP (Ileal Lipid-Binding Protein) | 14 | Cytosol | Rat Ileum | |

| α₁-acid glycoprotein | 41 | Serum (Lipoprotein-free) | Human Serum | |

| α₁-antitrypsin | 50 | Serum (Lipoprotein-free) | Human Serum | |

| Transferrin | 83 | Serum (Lipoprotein-free) | Human Serum | |

| CPT1A | ~88 | Mitochondria | AML12 Cells |

Bile Acid Signaling Pathways

Bile acids exert their signaling functions primarily through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G protein-coupled receptors like TGR5. Photoaffinity labeling has been instrumental in expanding our knowledge beyond these well-known receptors, revealing hundreds of novel interacting proteins and implicating bile acids in pathways like the ER stress response and lipid metabolism.

Upon entering a cell, a bile acid can bind to FXR in the cytoplasm or nucleus. This binding event causes a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is central to maintaining bile acid homeostasis.

Caption: Overview of the Farnesoid X Receptor (FXR) signaling cascade.

Conclusion and Future Outlook

Photoaffinity labeling with bile acid-based probes is a robust and indispensable tool in chemical biology and drug discovery. This approach has successfully led to the proteome-wide identification of bile acid-interacting proteins, uncovering a vast network of previously unknown targets and significantly expanding our understanding of bile acid physiology. The ability to profile these interactions directly in living cells provides a more accurate picture of the biological context.

Future advancements in this field may involve the development of novel photoreactive groups that can be activated with higher specificity and efficiency, further improvements in mass spectrometry sensitivity for identifying low-abundance interactors, and the application of these probes to more complex biological systems, such as organoids and in vivo models, to dissect the tissue-specific roles of bile acid signaling in health and disease. These ongoing efforts will continue to illuminate the complex biology of bile acids and pave the way for new therapeutic interventions.

References

- 1. biophysics-reports.org [biophysics-reports.org]

- 2. Chemical Dissection of Sterol and Bile Acid Signaling via Clickable Photoaffinity Probes [biophysics-reports.org]

- 3. Chemical Dissection of Sterol and Bile Acid Signaling via Clickable Photoaffinity Probes [biophysics-reports.org]

- 4. Bile acids and their signaling pathways: eclectic regulators of diverse cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Bile Acid Probes for Studying Farnesoid X Receptor (FXR) Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Primarily expressed in the liver and intestines, FXR functions as an endogenous sensor for bile acids. Upon activation by bile acid ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in the synthesis, transport, and metabolism of bile acids, thereby maintaining their physiological concentrations.

Given its central role in metabolic regulation, FXR has become a promising therapeutic target for a range of conditions, including cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. The study of FXR activation and the development of novel FXR modulators rely on specific chemical tools known as bile acid probes. These probes, which include natural bile acids and synthetic agonists, are instrumental in elucidating the intricacies of FXR signaling and in the discovery of new therapeutic agents.

This technical guide provides a comprehensive overview of the core concepts and methodologies related to the use of bile acid probes for studying FXR activation. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments in this field.

Key Bile Acid Probes for FXR Activation

A variety of natural and synthetic compounds are utilized to probe FXR activation. These molecules exhibit a range of potencies and specificities, making them suitable for different experimental applications.

Natural Bile Acids

The primary endogenous ligands for FXR are bile acids. The most potent of these is chenodeoxycholic acid (CDCA). The relative potency of other natural bile acids is generally lower.

Synthetic FXR Agonists

To overcome the limitations of natural bile acids, such as their complex metabolic effects, a number of synthetic FXR agonists have been developed. These compounds often exhibit higher potency and selectivity for FXR, making them valuable research tools and potential therapeutics. Notable synthetic agonists include GW4064, Obeticholic Acid (OCA), Fexaramine, and WAY-362450.

Chemical Structures of Key Bile Acid Probes

| Probe Name | Chemical Structure |

| Chenodeoxycholic Acid (CDCA) |

|

| Obeticholic Acid (OCA) |

|

| GW4064 |

|

| Fexaramine |

|

| WAY-362450 |

|

Quantitative Data for FXR Probes

The activity of bile acid probes is quantified using various in vitro and cell-based assays. The half-maximal effective concentration (EC50) is a common metric used to compare the potency of different agonists. The following tables summarize the EC50 values for key bile acid probes in different experimental systems.

Table 1: EC50 Values of Natural Bile Acids for FXR Activation

| Bile Acid | Assay Type | Cell Line/System | EC50 (µM) |

| Chenodeoxycholic Acid (CDCA) | Reporter Assay | - | 17 |

| Coactivator Recruitment | - | 11.7 | |

| Deoxycholic Acid (DCA) | Reporter Assay | - | >17 |

| Coactivator Recruitment | - | 19.0 | |

| Cholic Acid (CA) | Reporter Assay | - | ~600 |

| Coactivator Recruitment | - | Inactive | |

| Lithocholic Acid (LCA) | Reporter Assay | - | >17 |

Table 2: EC50 Values of Synthetic Agonists for FXR Activation

| Agonist | Assay Type | Cell Line/System | EC50 (nM) |

| GW4064 | TR-FRET | - | 65 |

| Reporter Assay | CV-1 | 65 | |

| Obeticholic Acid (OCA) | Reporter Assay | HEK293 | 130 |

| Fexaramine | - | - | 25 |

| WAY-362450 (XL335) | - | - | 4 |

FXR Signaling Pathway

The activation of FXR by bile acid probes initiates a complex signaling cascade that ultimately regulates gene expression. Understanding this pathway is crucial for interpreting experimental results.

Caption: FXR signaling pathway initiated by bile acid probe binding.

Experimental Protocols

Accurate and reproducible assessment of FXR activation requires robust experimental methodologies. The following sections provide detailed protocols for three key assays.

LanthaScreen® TR-FRET FXR Coactivator Assay

This assay measures the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.

Experimental Workflow

Caption: Workflow for the LanthaScreen® TR-FRET FXR Coactivator Assay.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

-

Thaw the GST-tagged FXR-LBD, Tb-anti-GST antibody, and fluorescein-labeled coactivator peptide on ice.

-

Prepare the assay buffer as per the manufacturer's instructions.

-

-

Assay Procedure:

-

Add 2 µL of the diluted test compound or control (e.g., GW4064) to the wells of a 384-well assay plate.

-

Add 8 µL of the FXR-LBD solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Prepare the detection mix by combining the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide in assay buffer.

-

Add 10 µL of the detection mix to each well.

-

Incubate the plate for 1-4 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET compatible plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 495 nm (terbium emission) and 520 nm (FRET-sensitized fluorescein emission).

-

Calculate the ratio of the 520 nm emission to the 495 nm emission for each well.

-

Plot the emission ratio as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In the context of FXR, it can be used to measure the binding kinetics of the FXR-LBD to a coactivator peptide in the presence of a ligand.[1][2]

Experimental Workflow

Caption: Workflow for an SPR-based FXR ligand binding assay.

Detailed Methodology

-

Sensor Chip Preparation:

-

Immobilize a synthetic peptide corresponding to the LXXLL motif of a coactivator protein (e.g., SRC1) onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[1]

-

-

Assay Procedure:

-

Prepare solutions of the FXR-LBD in running buffer, both in the absence and presence of various concentrations of the test compound.

-

Inject the FXR-LBD solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association and dissociation of the FXR-LBD to the immobilized coactivator peptide.

-

After each injection, regenerate the sensor surface by injecting a pulse of a low pH buffer to remove the bound FXR-LBD.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Compare the KD values obtained in the presence and absence of the test compound to quantify the effect of the ligand on the FXR-coactivator interaction. A decrease in KD indicates that the ligand enhances the binding affinity.[1]

-

FXR Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of FXR in response to a test compound. It relies on a reporter gene (luciferase) under the control of a promoter containing FXREs.

Experimental Workflow

Caption: Workflow for an FXR luciferase reporter assay.

Detailed Methodology

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HepG2 or HEK293T) in a 96-well plate.[3]

-

After 24 hours, co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, a firefly luciferase reporter plasmid containing FXREs, and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After another 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Assay and Data Analysis:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for differences in cell number and transfection efficiency.

-

Plot the normalized luciferase activity as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

The study of FXR activation is a rapidly evolving field with significant implications for the development of novel therapeutics for metabolic and liver diseases. The bile acid probes and experimental methodologies outlined in this technical guide provide a robust framework for researchers to investigate the complex biology of FXR. By leveraging these tools, scientists can continue to unravel the intricacies of FXR signaling and contribute to the discovery of new and effective treatments.

References

- 1. In vitro farnesoid X receptor ligand sensor assay using surface plasmon resonance and based on ligand-induced coactivator association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Developing and Utilizing Bile Acid Probes for TGR5 Signaling Studies

This guide provides a comprehensive overview of the Takeda G protein-coupled receptor 5 (TGR5), its signaling pathways, and the development of bile acid probes for its study. It includes detailed experimental protocols, quantitative data on various agonists, and visual representations of key processes to facilitate research and drug development in this area.

Introduction to TGR5 and its Significance

Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids.[1][2][3][4] TGR5 is expressed in numerous tissues, including the intestine, gallbladder, spleen, and certain liver cells like Kupffer cells.[2] Unlike nuclear bile acid receptors like FXR, TGR5 mediates the non-genomic actions of bile acids, playing crucial roles in regulating energy homeostasis, glucose metabolism, and inflammation. Its involvement in these key physiological processes has made it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory diseases.

TGR5 Signaling Pathways

Upon activation by a bile acid or a synthetic agonist, TGR5 couples to a Gαs protein. This initiates a cascade of intracellular events, primarily centered around the production of cyclic adenosine monophosphate (cAMP). The key steps in the canonical TGR5 signaling pathway are as follows:

-

Ligand Binding and G Protein Activation : The binding of an agonist to TGR5 causes a conformational change, leading to the activation of the associated Gαs protein.

-

Adenylate Cyclase Activation : The activated Gαs subunit stimulates adenylate cyclase, an enzyme that converts ATP into cAMP.

-

Downstream Effectors : The increase in intracellular cAMP levels activates several downstream signaling molecules, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates various target proteins, including the cAMP-response element-binding protein (CREB), leading to changes in gene expression. Other cAMP effectors, such as the Exchange protein directly activated by cAMP (Epac), can also be involved.

The activation of these pathways has diverse physiological effects depending on the cell type. For instance, in intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone. In brown adipose tissue and skeletal muscle, it enhances energy expenditure.

Below is a diagram illustrating the primary TGR5 signaling cascade.

Caption: The canonical TGR5 signaling pathway initiated by bile acid binding.

Development of Bile Acid Probes for TGR5

While natural bile acids can activate TGR5, they often lack specificity and can activate other receptors like FXR. Therefore, the development of potent and selective TGR5 agonists is crucial for both research and therapeutic purposes. These probes can be categorized as follows:

-

Natural Bile Acids : Lithocholic acid (LCA) is the most potent endogenous TGR5 agonist. Other bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) also activate the receptor, but with lower potency.

-

Semi-Synthetic Bile Acid Derivatives : Modifications to the bile acid scaffold have yielded more selective and potent agonists. A notable example is 6α-ethyl-23(S)-methyl-cholic acid (INT-777), which is a specific TGR5 agonist.

-

Non-Bile Acid Synthetic Agonists : Various small molecules with non-steroidal structures have been developed as TGR5 agonists. These compounds offer alternative chemical scaffolds for drug development.

-

Fluorescent Probes : Attaching a fluorescent dye to a TGR5 agonist allows for the visualization and tracking of the receptor, which is valuable for studying receptor trafficking and localization.

Quantitative Data on TGR5 Agonists

The following table summarizes the potency (EC50) and, where available, the efficacy of various natural and synthetic TGR5 agonists.

| Compound Name | Compound Type | EC50 (µM) | Efficacy (% of LCA) | Reference(s) |

| Lithocholic Acid (LCA) | Natural Bile Acid | 0.53 | 100% | |

| Deoxycholic Acid (DCA) | Natural Bile Acid | 1.0 | Not Reported | |

| Chenodeoxycholic Acid (CDCA) | Natural Bile Acid | 4.4 | Not Reported | |

| Cholic Acid (CA) | Natural Bile Acid | 7.7 | Not Reported | |

| Ursodeoxycholic Acid (UDCA) | Natural Bile Acid | >100 | Very Weak | |

| INT-777 (6-EMCA) | Semi-synthetic BA | ~0.1 | Not Reported | |

| Betulinic Acid | Natural Triterpenoid | ~0.5 | Not Reported | |

| Oleanolic Acid (OA) | Natural Triterpenoid | Not Reported | Activates TGR5 | |

| Compound 6g (2-thio-imidazole derivative) | Synthetic Agonist | 0.000057 | Not Reported |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in TGR5 signaling studies.

TGR5 Activation Assay (cAMP Measurement)

This protocol describes how to measure the activation of TGR5 by quantifying the downstream production of cAMP in a cell-based assay.

Materials:

-

HEK293 or CHO cells stably or transiently transfected with a human TGR5 expression vector.

-

Test compounds (bile acid probes).

-

Positive control (e.g., LCA or INT-777).

-

Cell culture medium (e.g., DMEM).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Multi-well plates (96- or 384-well).

Procedure:

-

Cell Seeding : Seed the TGR5-expressing cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation : Prepare serial dilutions of the test compounds and the positive control in serum-free medium or an appropriate assay buffer.

-

Cell Stimulation : Remove the culture medium from the cells and add the compound dilutions. Include wells with untreated cells as a negative control.

-

Incubation : Incubate the plate at 37°C for a specified period (e.g., 30 minutes to 1 hour) to allow for TGR5 activation and cAMP production.

-

cAMP Measurement : Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis : Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Caption: Workflow for a TGR5 activation assay based on cAMP measurement.

GLP-1 Secretion Assay

This protocol is designed to assess the ability of TGR5 agonists to stimulate GLP-1 secretion from enteroendocrine L-cells.

Materials:

-

NCI-H716 or STC-1 cell line (enteroendocrine cell models that endogenously express TGR5).

-

Test compounds.

-

Positive control (e.g., INT-777).

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

GLP-1 ELISA kit.

-

DPP-4 inhibitor (to prevent GLP-1 degradation).

Procedure:

-

Cell Culture : Culture NCI-H716 cells in suspension or STC-1 cells as adherent cultures until they reach the desired confluency.

-

Cell Plating : Plate the cells in multi-well plates. For NCI-H716, differentiation may be induced to enhance GLP-1 secretion.

-

Washing : Gently wash the cells with assay buffer to remove any residual medium.

-

Stimulation : Add the test compounds, dissolved in assay buffer containing a DPP-4 inhibitor, to the cells.

-

Incubation : Incubate the plate at 37°C for 1-2 hours.

-

Supernatant Collection : Carefully collect the supernatant from each well.

-

GLP-1 Measurement : Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit, following the manufacturer's protocol.

-

Data Analysis : Normalize the GLP-1 secretion to the amount of protein in each well or express it as a fold increase over the untreated control.

Caption: Workflow for a GLP-1 secretion assay in enteroendocrine cells.

Intracellular Calcium Mobilization Assay

TGR5 activation can also lead to an increase in intracellular calcium ([Ca2+]) levels, which can be measured using fluorescent calcium indicators.

Materials:

-

TGR5-expressing cells (e.g., NCI-H716 or transfected CHO-K1 cells).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Physiological saline solution (PSS).

-

Test compounds.

-

A fluorescence plate reader or microscope capable of ratiometric imaging.

Procedure:

-

Cell Loading : Incubate the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM) in PSS for about 1 hour at 37°C.

-

Washing : Wash the cells with PSS to remove any excess dye.

-

Baseline Measurement : Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

Compound Addition : Add the test compounds to the wells.

-

Calcium Measurement : Immediately begin measuring the fluorescence intensity over time. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring the emission at ~510 nm.

-

Data Analysis : Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm for Fura-2). The change in this ratio over time reflects the change in intracellular calcium concentration.

Conclusion and Future Directions

The development of specific and potent bile acid probes for TGR5 is essential for dissecting its complex signaling pathways and validating its potential as a therapeutic target. The protocols and data presented in this guide offer a solid foundation for researchers in this field. Future efforts will likely focus on developing probes with improved pharmacokinetic properties, such as gut-restricted agonists, to minimize potential side effects associated with systemic TGR5 activation. Additionally, the creation of novel fluorescent and radiolabeled probes will further enhance our ability to study the dynamic regulation of TGR5 in both healthy and diseased states.

References

- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 2. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of TGR5 as an onco-immunological biomarker in tumor staging and prognosis by encompassing the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Bile Acid-Based Chemical Probes: A Technical Guide to Identifying Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the design, application, and data interpretation of bile acid-based chemical probes for the discovery and characterization of protein interactions. Bile acids, once considered mere digestive surfactants, are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes through complex protein networks. Chemical probes engineered from bile acid scaffolds are indispensable tools for elucidating these networks, offering a powerful approach to identify novel protein targets for therapeutic intervention.

Introduction to Bile Acid Signaling and Chemical Probes

Bile acids exert their systemic effects by interacting with a variety of proteins, including nuclear receptors, G-protein coupled receptors (GPCRs), enzymes, and transporters. The farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) are two of the most well-characterized bile acid receptors, playing central roles in glucose, lipid, and energy metabolism. However, a complete understanding of the bile acid interactome remains elusive.

Chemical probes are small molecules designed to identify and characterize protein-ligand interactions in complex biological systems. Bile acid-based probes typically consist of three key components: the bile acid scaffold for target recognition, a reactive group for covalent linkage, and a reporter tag for detection and enrichment. Photoaffinity labeling (PAL) is a particularly powerful technique in this context, where a photoreactive group on the probe is activated by UV light to form a covalent bond with nearby interacting proteins, enabling their subsequent isolation and identification.

Design and Synthesis of Bile Acid Probes

The rational design of a bile acid probe is critical for its success. The core bile acid structure provides the binding affinity and selectivity for target proteins. A linker is typically introduced at a position that does not interfere with this binding, connecting the bile acid to a tag. Common tags include biotin for affinity purification or a fluorophore for imaging. For photoaffinity probes, a photoreactive moiety like a diazirine or benzophenone is incorporated.

One example is the development of a photoaffinity probe based on chenodeoxycholic acid (CDCA), a primary bile acid and a potent FXR agonist. A minimalist diazirine-containing linker was attached to the C3 position of the CDCA scaffold, along with a biotin tag for enrichment, creating a trifunctional probe capable of specific binding, covalent crosslinking, and purification.

Experimental Workflow for Target Identification

The process of identifying protein targets using bile acid-based chemical probes follows a multi-step workflow. This process begins with the incubation of the probe in a biological sample (e.g., cell lysate or tissue homogenate), followed by UV irradiation to induce covalent crosslinking, and culminates in the identification of enriched proteins via mass spectrometry.

Caption: A typical workflow for identifying protein targets using photoaffinity bile acid probes.

Key Experimental Protocols

Photoaffinity Labeling Protocol

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration using a standard assay like the BCA assay.

-

Probe Incubation: Incubate the lysate (e.g., 1 mg of total protein) with the bile acid photoaffinity probe (typically at a final concentration of 1-10 µM) for a specified time (e.g., 1 hour) at 4°C with gentle rotation. For competition experiments, pre-incubate the lysate with an excess of the parent bile acid for 30 minutes before adding the probe.

-

UV Crosslinking: Transfer the samples to a 24-well plate on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes at close range.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for 1-2 hours at 4°C to capture the biotin-tagged probe-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

Mass Spectrometry and Data Analysis

-

Sample Preparation: The eluted proteins are typically resolved by SDS-PAGE, and the gel is stained (e.g., with Coomassie blue). The entire protein lane is excised and subjected to in-gel digestion with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protein Identification: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search algorithm like Sequest or Mascot to identify the proteins.

-

Quantitative Analysis: Label-free quantification (LFQ) or stable isotope labeling methods can be used to determine the relative abundance of identified proteins between the probe-treated sample and control samples (e.g., no probe, or competition with excess parent bile acid). True interactors should show significant enrichment in the probe-treated sample.

Quantitative Data on Bile Acid-Protein Interactions

The identification of protein targets is often accompanied by quantitative analysis to determine binding affinities and the specificity of the interaction. This data is crucial for validating potential targets.

| Probe/Bile Acid | Interacting Protein | Method | Binding Affinity (Kd) / IC50 | Reference |

| Chenodeoxycholic acid (CDCA) | Farnesoid X Receptor (FXR) | Time-Resolved FRET | 15 µM (EC50) | |

| Lithocholic acid (LCA) | TGR5 (GPBAR1) | cAMP Assay | 0.53 µM (EC50) | |

| P-LCA-N3 (Photo-probe) | 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1) | Photoaffinity Labeling | Not Reported | |

| P-CA-N3 (Photo-probe) | Prohibitin 2 (PHB2) | Photoaffinity Labeling | Not Reported |

Major Bile Acid Signaling Pathways

Chemical probe-based discovery efforts have helped to delineate the complex signaling pathways initiated by bile acids. The activation of FXR and TGR5 by bile acids triggers downstream cascades that influence gene expression related to metabolism and inflammation.

A Technical Guide to Commercially Available Bile Acid Probes for Researchers

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available bile acid probes. This document details the various types of probes, their applications, quantitative data, and experimental protocols to facilitate their use in studying bile acid biology, including transport, signaling, and related diseases.

Introduction to Bile Acid Probes

Bile acids are crucial signaling molecules that regulate lipid, glucose, and energy metabolism primarily through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). To investigate the multifaceted roles of bile acids, a variety of probes have been developed. These tools are essential for applications ranging from live-cell imaging and in vivo studies to high-throughput screening and chemoproteomic profiling. This guide focuses on the core types of commercially available bile acid probes: fluorescent, bioluminescent, radioactive, and clickable/photoreactive probes.

Types of Commercially Available Bile Acid Probes

Fluorescent Bile Acid Probes

Fluorescent bile acid probes are widely used for their versatility in imaging and quantification. They consist of a bile acid moiety linked to a fluorophore. These probes are instrumental in studying bile acid transport, cellular uptake, and subcellular localization.

Table 1: Commercially Available Fluorescent Bile Acid Probes and Assay Kits

| Probe/Kit Name | Bile Acid Moiety | Fluorophore | Excitation (nm) | Emission (nm) | Commercial Suppliers | Catalog No. (Example) |

| Cholyl-L-Lysyl-Fluorescein (CLF) | Cholic Acid | Fluorescein | ~498 | ~517 | AAT Bioquest, Sigma-Aldrich, MedChemExpress | 36701 (AAT Bioquest) |

| tauro-nor-THCA-24-DBD | Taurocholic Acid derivative | N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole (DBD) | Not specified | Not specified | Axios Research, CymitQuimica (may be discontinued) | AR-T04032 (Axios) |

| NBD-Taurocholic Acid | Taurocholic Acid | 4-nitrobenzo-2-oxa-1,3-diazole (NBD) | ~465-467 | ~535-539 | Not specified | Research compound |

| Total Bile Acid Assay Kit (Fluorometric) | Measures total bile acids | Resorufin (end product) | ~530-560 | ~585-590 | Sigma-Aldrich, Cell Biolabs, BioAssay Systems, MyBioSource | MAK309 (Sigma-Aldrich) |

Bioluminescent Bile Acid Probes

Bioluminescent probes offer high sensitivity and low background signal, making them suitable for real-time functional assays of bile acid transporters.

Table 2: Bioluminescent Bile Acid Probes

| Probe Name | Description | Principle of Detection | Commercial Availability |

| Cholic acid-luciferin (CA-SS-Luc) | Cholic acid linked to luciferin via a disulfide-containing, self-immolating linker. | Upon cellular entry, the linker is cleaved, releasing luciferin for a luciferase-catalyzed reaction.[2] | Primarily a research tool, not widely available commercially.[2] |

Radioactive Bile Acid Probes

Radioactive probes are the gold standard for certain clinical diagnostic tests, such as assessing bile acid malabsorption.

Table 3: Radioactive Bile Acid Probes

| Probe Name | Isotope | Application | Administered Activity |

| 75Se-tauroselcholic acid (SeHCAT) | Selenium-75 (75Se) | Diagnosis of bile acid malabsorption.[3] | 370 kBq (0.37 MBq). |

Clickable and Photoreactive Bile Acid Probes

These probes are advanced tools for chemoproteomic profiling, enabling the identification and characterization of bile acid-interacting proteins. They contain a photoreactive group for covalent cross-linking to target proteins and a clickable handle (e.g., an alkyne) for subsequent tagging and enrichment.

Table 4: Clickable and Photoreactive Bile Acid Probes

| Probe Name | Description | Commercial Suppliers | Catalog No. (Example) |

| Bile acid probe 1 | A clickable and photoreactive probe with an ester linkage. | MedChemExpress | HY-116335 |

| P1, P2, P3 | Structurally diverse probes derived from cholic acid with diazirine and alkyne groups. | Research compounds, synthesis protocols published. | Not Applicable |

Signaling Pathways and Experimental Workflows

Bile acid probes are instrumental in dissecting the signaling pathways they regulate. The two primary pathways are mediated by the nuclear receptor FXR and the membrane-bound receptor TGR5.

Bile Acid Signaling Pathways

Experimental Workflows

This workflow outlines the key steps for visualizing the uptake of fluorescent bile acid probes into cultured cells.

This workflow illustrates the process of identifying bile acid-interacting proteins using clickable, photoreactive probes.

Experimental Protocols

Protocol for Live-Cell Imaging of Fluorescent Bile Acid Uptake

This protocol describes the use of a fluorescent bile acid analog for real-time visualization of its uptake into cultured hepatocytes.

Materials:

-

Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)

-

Fluorescent bile acid analog stock solution (e.g., 10 mM Cholyl-L-Lysyl-Fluorescein in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM/F12)

-

Phosphate-buffered saline (PBS)

-

Glass-bottom dishes or chamber slides

-

Confocal or widefield fluorescence microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed hepatocytes on glass-bottom dishes or chamber slides. Culture until they reach 70-80% confluency.

-

Preparation of Staining Solution: On the day of the experiment, dilute the fluorescent bile acid analog stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM.

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual culture medium.

-

Staining: Add the staining solution to the cells and place them in the environmental chamber of the microscope.

-

Imaging: Immediately begin acquiring images using the fluorescence microscope with the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for fluorescein-based probes). Time-lapse imaging is recommended to visualize the dynamics of uptake.

-

Data Analysis: Quantify the fluorescence intensity within individual cells or subcellular compartments over time using image analysis software.

Protocol for Total Bile Acid Fluorometric Assay

This protocol is for the quantitative determination of total bile acids in biological samples using a commercial assay kit.

Materials:

-

Total Bile Acid Assay Kit (Fluorometric)

-